molecular formula C17H12ClF3N2OS B2672143 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide CAS No. 1209875-82-0

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide

Cat. No.: B2672143
CAS No.: 1209875-82-0
M. Wt: 384.8
InChI Key: MRHKUKSJHZPEFY-UHFFFAOYSA-N
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Description

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro group, and a sulfanyl group attached to a phenyl ring

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(cyanomethyl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2OS/c18-15-7-6-13(10-14(15)17(19,20)21)25-11-16(24)23(9-8-22)12-4-2-1-3-5-12/h1-7,10H,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHKUKSJHZPEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the key intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable thiol compound under controlled conditions to form the sulfanyl intermediate. This intermediate is then reacted with N-(cyanomethyl)-N-phenylacetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The chloro group can participate in various interactions, including hydrogen bonding and van der Waals forces, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 2-chloro-3-(trifluoromethyl)phenol

Uniqueness

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a sulfanyl group makes it particularly versatile in various chemical reactions and applications.

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